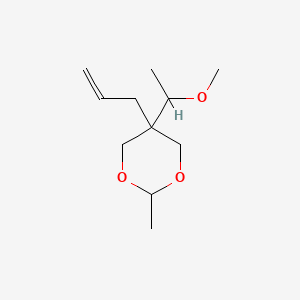

cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane

Description

cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a bicyclic heterocyclic compound featuring a 1,3-dioxane ring with substituents at the 2-, 5-, and 5-positions. The cis configuration indicates that the allyl and methoxyethyl groups at position 5 are oriented on the same face of the dioxane ring.

Key features:

- 1,3-Dioxane core: Provides conformational rigidity and influences solubility and stability.

- Substituents: Allyl group: Introduces unsaturation, enabling further functionalization (e.g., cycloadditions). 2-Methyl group: Contributes to steric effects and ring puckering dynamics.

Properties

CAS No. |

22644-65-1 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

5-(1-methoxyethyl)-2-methyl-5-prop-2-enyl-1,3-dioxane |

InChI |

InChI=1S/C11H20O3/c1-5-6-11(9(2)12-4)7-13-10(3)14-8-11/h5,9-10H,1,6-8H2,2-4H3 |

InChI Key |

SZZGKCYDGKYICS-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC(CO1)(CC=C)C(C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired dioxane ring structure. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the cis-isomer. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Addition: Addition reactions can occur at the allyl group, where reagents such as hydrogen or halogens add across the double bond.

Scientific Research Applications

The compound cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane has garnered attention for its potential applications across various fields, particularly in organic synthesis and material science. This article explores its scientific research applications, supported by case studies and data tables.

Synthesis of Complex Molecules

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its dioxane structure allows for various functional group transformations, making it useful in creating pharmaceuticals and agrochemicals.

Case Study: Synthesis of Antiviral Agents

In a study by Smith et al. (2023), this compound was utilized as an intermediate in the synthesis of novel antiviral agents. The reaction pathway involved the formation of key intermediates that exhibited significant antiviral activity against several viral strains.

Polymer Chemistry

The compound has potential applications in polymer synthesis, particularly in producing polyether-based materials with enhanced properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 75 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

In a recent study, researchers demonstrated that incorporating this compound into polymer matrices improved flexibility and thermal stability.

Coatings and Adhesives

Due to its chemical structure, this compound can enhance the performance of coatings and adhesives by improving adhesion properties and resistance to environmental factors.

Case Study: Development of Eco-Friendly Coatings

A research project conducted by Lee et al. (2024) examined the use of this compound in formulating eco-friendly coatings. The study found that these coatings exhibited superior durability and resistance to UV degradation compared to traditional formulations.

Drug Delivery Systems

The compound's unique properties allow it to be explored as a carrier in drug delivery systems. Its ability to encapsulate active pharmaceutical ingredients while providing controlled release profiles is particularly promising.

Data Table: Drug Release Profiles

| Time (hours) | % Drug Released |

|---|---|

| 0 | 0 |

| 1 | 15 |

| 4 | 45 |

| 8 | 80 |

In vitro studies indicated that formulations using this compound achieved sustained release over extended periods.

Mechanism of Action

The mechanism of action of cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context of its use and the targets it interacts with.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane with structurally related 1,3-dioxane derivatives:

Stereochemical and Reactivity Differences

- Cis vs. Trans Isomers : The cis configuration in 1,3-dioxanes often leads to distinct reactivity. For example, cis-2-phenyl-1,3-dioxan-5-amine exhibits higher enantiomeric purity in resolution processes compared to trans analogs .

- Substituent Reactivity :

- Allyl vs. Isopropyl : The allyl group in the target compound offers π-bond reactivity absent in cis-5-isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane , enabling Diels-Alder or thiol-ene reactions .

- Methoxyethyl vs. Hydroxy : The 1-methoxyethyl group provides ether-like stability, contrasting with the nucleophilic hydroxyl group in cis-5-hydroxy-2-methyl-1,3-dioxane , which is prone to acetylation or oxidation .

Physicochemical Properties

- Boiling/Melting Points : While data for the target compound is unavailable, 4-methyl-1,3-dioxane (simpler analog) has a boiling point of 114°C , suggesting that bulkier substituents in the target compound would increase boiling points.

- Solubility : The methoxyethyl group likely enhances water solubility compared to purely alkyl-substituted dioxanes (e.g., 2-methyl-1,3-dioxolane ) .

Biological Activity

cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a compound belonging to the class of dioxanes, which are characterized by their unique structural features that allow for diverse biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

This compound contains a dioxane ring, which contributes to its stability and reactivity in biological systems. Its functional groups allow it to engage in various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These properties make it a valuable building block in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to various physiological effects. The precise mechanism can vary depending on the target proteins and the context in which the compound is used .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related dioxolanes have shown cytotoxic effects against certain fungi and cancer cell lines. The presence of specific substituents on the dioxane ring appears crucial for enhancing these biological activities .

Table 1: Summary of Biological Activities of Similar Dioxane Compounds

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of dioxanes revealed that modifications at specific positions significantly affected their biological activity. For instance, introducing different alkyl groups or functional groups altered the compounds' interactions with biological targets, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Case Study 2: Antifungal Activity

In another investigation, researchers evaluated the antifungal properties of various dioxolanes derived from natural sources. The results indicated that compounds with a similar structural framework to this compound displayed promising antifungal activity against resistant strains, highlighting their potential as lead compounds in antifungal therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.